molecular formula C12H11NO6S B13714816 2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid

2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid

Cat. No.: B13714816
M. Wt: 297.29 g/mol
InChI Key: VWCUGFUWQVWBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Bsmoc-glycine is a derivative of glycine, an amino acid, where the amino group is protected by a benzenesulfonylmethoxycarbonyl (Bsmoc) group. This compound is primarily used in peptide synthesis due to its stability and ease of removal under specific conditions. It appears as white to cream-colored crystals or powder and has a melting point range of 159.0-165.0°C .

Properties

Molecular Formula

C12H11NO6S

Molecular Weight

297.29 g/mol

IUPAC Name

2-[(1,1-dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid

InChI

InChI=1S/C12H11NO6S/c14-11(15)5-13-12(16)19-6-8-7-20(17,18)10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H,13,16)(H,14,15)

InChI Key

VWCUGFUWQVWBHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2(=O)=O)COC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Bsmoc-glycine involves multiple steps. One common method includes:

Industrial Production Methods: Industrial production of N-Bsmoc-glycine typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: N-Bsmoc-glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Bsmoc-glycine is widely used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action of N-Bsmoc-glycine involves its role as a protected amino acid in peptide synthesis. The Bsmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon completion of the synthesis, the Bsmoc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison:

Biological Activity

2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiophene moiety, which is known for its diverse biological activities. The presence of a carboxylic acid functional group enhances its solubility and potential interactions with biological targets.

Anti-inflammatory Effects

Compounds with similar structures have shown anti-inflammatory properties. For instance, some benzothiophene derivatives have been investigated for their ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways related to cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A recent study examined the efficacy of acetic acid derivatives against biofilm-producing organisms. The findings indicated that these compounds could effectively inhibit biofilm formation and eradicate established biofilms . This suggests that this compound may share similar properties due to its structural characteristics.

Study 2: Anti-inflammatory Properties

Another investigation focused on benzothiophene derivatives and their anti-inflammatory effects in animal models. These studies reported a significant reduction in inflammatory markers following treatment with these compounds, indicating their potential utility in managing inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of biofilm formation; MIC = 0.16%
Anti-inflammatoryReduction in inflammatory markers
Enzyme InhibitionPotential inhibition of pro-inflammatory enzymes

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